Sulfasalazine is a synthetic compound formed by the azo coupling of mesalazine (5-aminosalicylic acid) and sulfapyridine. [] It belongs to a group of medications known as disease-modifying antirheumatic drugs (DMARDs). [] While often utilized in a clinical setting, Sulfasalazine's unique properties also make it a valuable tool in various scientific research domains.
Related Compounds
Mesalazine (Mesalamine)
Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. It works by blocking the production of prostaglandins and leukotrienes, which are substances involved in inflammation [].
Relevance: Mesalazine is a major metabolite of Sulfasalazine and is often considered a potential alternative therapy for maintaining remission in Crohn's disease. One study found that while both Sulfasalazine and Mesalazine reduced the risk of clinical relapse after one year, this benefit was primarily observed in studies that used Mesalazine [].
Aminosalicylate
Compound Description: Aminosalicylate refers to a class of compounds derived from salicylic acid and possessing an amino group. These compounds, including 5-aminosalicylic acid (5-ASA or Mesalazine), exhibit anti-inflammatory properties and are used in treating inflammatory bowel diseases [].
Relevance: Aminosalicylate is a metabolite of Sulfasalazine. Research indicates that maturing human dendritic cells are significantly more sensitive to Sulfasalazine compared to Aminosalicylate, highlighting Sulfasalazine's potency in inhibiting dendritic cell maturation [].
Sulfapyridine
Compound Description: Sulfapyridine is an antibiotic sulfonamide drug. It was initially used to treat a variety of bacterial infections, but its use is now limited due to the availability of safer and more effective alternatives. Sulfapyridine is a metabolite of Sulfasalazine [, ].
Relevance: Sulfapyridine is a major metabolite of Sulfasalazine, but unlike Sulfasalazine, it doesn't exhibit significant inhibitory effects on the maturation of human dendritic cells []. Research suggests that the anti-inflammatory effects of Sulfasalazine are primarily attributed to its 5-ASA component, while Sulfapyridine contributes to its antibiotic properties and potential side effects [].
Olsalazine
Compound Description: Olsalazine is a prodrug of Mesalazine (5-ASA). It is broken down in the colon to release Mesalazine, which exerts anti-inflammatory effects locally. Olsalazine is primarily used for maintaining remission in ulcerative colitis [, ].
Relevance: Olsalazine is structurally similar to Sulfasalazine and is also used in the treatment of ulcerative colitis. Studies have shown that both drugs are equally effective in maintaining remission and have a similar incidence of adverse effects [, ].
Leflunomide
Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) that works by inhibiting the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis. It is used to treat rheumatoid arthritis and psoriatic arthritis [].
Relevance: Leflunomide is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. A study comparing the long-term effects of both drugs revealed that both Leflunomide and Sulfasalazine effectively slowed down the progression of rheumatoid arthritis, with Leflunomide showing slightly better results in terms of reducing erosive joint counts [].
Acetylsulfapyridine (Ac-SP)
Compound Description: Acetylsulfapyridine is the acetylated metabolite of Sulfapyridine, formed by the action of N-acetyltransferase 2 (NAT2) enzyme. It is primarily regarded as an inactive metabolite of Sulfasalazine [].
Relevance: Acetylsulfapyridine is a metabolite of Sulfapyridine, which is itself a metabolite of Sulfasalazine. Phenotyping studies using Sulfasalazine as a probe drug indicate that the elimination half-life of Acetylsulfapyridine is influenced by the NAT2 genotype, with slower elimination observed in individuals with the slow acetylator genotype [].
Glycochenodeoxycholic acid (GCDCA)
Compound Description: Glycochenodeoxycholic acid (GCDCA) is a type of bile acid that is naturally produced in the liver. In high concentrations, GCDCA can induce apoptosis in hepatocytes, contributing to liver injury [].
Relevance: In vitro and in vivo studies have shown that Sulfasalazine can significantly reduce GCDCA-induced apoptosis in hepatocytes []. This protective effect of Sulfasalazine is attributed to its ability to activate the nuclear factor κB (NFκB) survival pathway and reduce the generation of reactive oxygen species (ROS) induced by GCDCA.
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation, pain, and fever. In the context of inflammatory bowel diseases, PGE2 is known to play a role in mediating inflammation and tissue damage [].
Relevance: While Sulfasalazine exhibits anti-inflammatory effects by inhibiting the production of prostaglandins like PGE2, a study comparing Sulfasalazine to a prostaglandin E2 subtype 4 (EP4) agonist found that the EP4 agonist was more effective in preventing and treating colitis in a mouse model. The study suggests that targeting specific prostaglandin receptors, like EP4, might be a more promising approach for inflammatory bowel disease treatment [].
Curcumin
Compound Description: Curcumin is a natural polyphenol found in turmeric, with known anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic benefits in various diseases, including cancer and inflammatory conditions [].
Hydroxychloroquine
Compound Description: Hydroxychloroquine is a disease-modifying antirheumatic drug (DMARD) commonly used to treat autoimmune diseases such as rheumatoid arthritis and lupus. It is believed to work by modulating the immune system and reducing inflammation [].
Relevance: Hydroxychloroquine is another DMARD that is often compared to Sulfasalazine in the treatment of rheumatoid arthritis. In a clinical trial, Sulfasalazine demonstrated a significantly earlier suppression of disease activity compared to Hydroxychloroquine, resulting in less radiographic damage after 24 and 48 weeks of treatment [].
Gold Sodium Thiomalate
Compound Description: Gold sodium thiomalate is a gold compound historically used as a disease-modifying antirheumatic drug (DMARD) to treat rheumatoid arthritis. It is believed to work by suppressing the immune system's attack on the joints [].
Relevance: Gold sodium thiomalate is another DMARD that has been compared to Sulfasalazine. Early studies suggest that Sulfasalazine might offer similar efficacy to gold sodium thiomalate in treating rheumatoid arthritis, but with a milder toxicity profile [].
Methotrexate
Compound Description: Methotrexate is an immunosuppressant and antimetabolite drug widely used in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis [].
Relevance: Methotrexate is a commonly used DMARD that is often combined with Sulfasalazine in the treatment of rheumatoid arthritis. Studies indicate that combination therapy with Methotrexate and Sulfasalazine, often as part of a triple therapy regimen, demonstrates greater efficacy compared to Methotrexate monotherapy [].
Thalidomide
Compound Description: Thalidomide is an immunomodulatory drug with anti-inflammatory and anti-angiogenic properties. Despite its historical association with severe birth defects, Thalidomide has re-emerged as a potential treatment option for certain conditions, including multiple myeloma and erythema nodosum leprosum [].
Relevance: A study investigated the combined use of Sulfasalazine, Thalidomide, and a recombinant human tumor necrosis factor receptor-immunoglobulin G fusion protein (rhTNFR-IgG) for treating hip involvement in ankylosing spondylitis. The results suggest that this combination therapy is highly effective and well-tolerated, with significant improvements in disease activity and symptoms [].
Ursodeoxycholic acid (UDCA)
Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hepatoprotective properties. It is used to treat various liver diseases, including primary biliary cholangitis and primary sclerosing cholangitis [].
Relevance: A study comparing the effects of UDCA and Sulfasalazine on colitis-related colon carcinogenesis in mice found that UDCA was more effective than Sulfasalazine in inhibiting tumor development. The study suggests that UDCA, rather than Sulfasalazine, could be a promising agent for suppressing colitis-associated cancer [].
Trimethoprim
Compound Description: Trimethoprim is an antibiotic that is often used in combination with Sulfamethoxazole (another Sulfa drug) to treat various bacterial infections. This combination works by inhibiting different steps in the bacterial folic acid synthesis pathway [].
Relevance: A crystal engineering study explored the potential of preparing new solid phases of Sulfasalazine with Trimethoprim. While the study successfully created a co-crystal form, it did not delve into the biological implications or applications of this combination [].
Benzoic Anhydride
Compound Description: Benzoic Anhydride is a chemical compound primarily used as an acylating agent in organic synthesis. It is also used in the production of certain dyes and perfumes [].
Relevance: In a study exploring new solid phases of Sulfamethoxazole, Benzoic Anhydride was successfully used as a coformer to create a new co-crystal form of the drug. This co-crystallization potentially offered improved physicochemical properties compared to the parent Sulfamethoxazole compound [].
Oxalic Acid
Compound Description: Oxalic acid is an organic compound found naturally in many plants. It is a strong dicarboxylic acid and is often used in various industrial and household applications, including cleaning and bleaching agents [].
Relevance: Similar to Benzoic Anhydride, Oxalic Acid was investigated as a potential coformer for creating a new solid phase of Sulfamethoxazole. The study successfully produced an amorphous form of Sulfamethoxazole-oxalic acid, potentially offering altered physicochemical characteristics compared to the original drug [].
Nicotinamide
Compound Description: Nicotinamide, also known as niacinamide, is a form of vitamin B3 that plays a vital role in various metabolic processes in the body. It is often used as a dietary supplement and has shown therapeutic potential in certain skin conditions [].
Relevance: Nicotinamide was explored as a potential coformer for Sulfasalazine in a crystal engineering study. The study successfully formed a co-crystal of Sulfasalazine-nicotinamide, suggesting the possibility of modifying the physicochemical properties of Sulfasalazine through co-crystallization with Nicotinamide [].
Source and Classification
Sulfasalazine is synthesized from sulfapyridine, which is a sulfonamide antibiotic, and salicylic acid, a component related to aspirin. This combination results in a compound that exhibits both antibiotic and anti-inflammatory actions. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is particularly noted for its role in managing inflammatory bowel diseases and autoimmune conditions.
Synthesis Analysis
The synthesis of sulfasalazine involves several key steps:
Diazotization: The process begins with the diazotization of sulfapyridine in an aqueous solution containing hydrochloric acid and sodium nitrite. This reaction typically occurs at low temperatures (0-5 °C) to stabilize the diazonium salt formed.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid in a sodium hydroxide solution, leading to the formation of sulfasalazine. The pH is carefully controlled during this step to ensure optimal reaction conditions.
Purification: After the coupling reaction, the crude product undergoes purification processes, which may include crystallization and filtration to isolate pure sulfasalazine.
Molecular Structure Analysis
Sulfasalazine has the following molecular formula: C18H14N4O5S. Its molecular weight is approximately 398.39 g/mol. The structure consists of a sulfapyridine moiety linked via an azo bond to 5-aminosalicylic acid.
Structural Features
Azo Linkage: The azo bond (-N=N-) between sulfapyridine and 5-aminosalicylic acid is crucial for its biological activity.
Functional Groups: The molecule contains several functional groups, including an amine group (-NH2), a sulfonamide group (-SO2NH2), and carboxylic acid functionalities that contribute to its pharmacological properties.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and interactions with biological targets.
Chemical Reactions Analysis
Sulfasalazine participates in various chemical reactions that are significant for its pharmacological effects:
Metabolism: In the body, sulfasalazine is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid. These metabolites retain therapeutic activity but exhibit different pharmacokinetic profiles.
Inhibition of Enzymes: Sulfasalazine inhibits enzymes involved in inflammatory pathways, including cyclooxygenase and lipoxygenase pathways. This inhibition reduces the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins.
Chemical Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions, which could affect its therapeutic efficacy.
Mechanism of Action
Sulfasalazine's mechanism of action involves multiple pathways:
Inhibition of Inflammatory Mediators: It inhibits the synthesis of leukotrienes and prostaglandins by blocking cyclooxygenase-1, cyclooxygenase-2, and arachidonate 5-lipoxygenase pathways.
Modulation of Immune Response: Sulfasalazine affects immune cell function by inhibiting nuclear factor kappa-B (NF-kB), which reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Adenosine Pathway Activation: It enhances adenosine signaling through ecto-5'-nucleotidase activity, contributing to its anti-inflammatory effects by promoting apoptosis in activated macrophages.
Physical and Chemical Properties Analysis
Sulfasalazine exhibits several notable physical and chemical properties:
Solubility: It has limited solubility in water but is soluble in organic solvents like ethanol.
Melting Point: The melting point ranges between 150 °C to 160 °C.
Stability: The compound remains stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
pH Sensitivity: Sulfasalazine's stability can be influenced by pH; it is more stable in neutral to slightly alkaline environments.
Applications
Sulfasalazine has several important applications in clinical settings:
Treatment of Inflammatory Bowel Diseases: It is commonly prescribed for managing ulcerative colitis and Crohn's disease due to its ability to reduce inflammation in the gastrointestinal tract.
Rheumatoid Arthritis Management: As a DMARD, it helps control symptoms and slow disease progression in rheumatoid arthritis patients.
Research Applications: Beyond clinical use, sulfasalazine serves as a tool in research studies investigating inflammatory pathways and immune responses due to its unique dual-action mechanism.
less than 1 mg/mL at 77° F (NTP, 1992) In water, 1.3X10+1 mg/L at 25 °C (est) Practically insoluble in water Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides
Synonyms
Asulfidine Azulfadine Azulfidine Azulfidine EN Colo Pleon Colo-Pleon Pleon Pyralin EN ratio Sulfasalazine ratio-Sulfasalazine Salazopyrin Salazosulfapyridine Salicylazosulfapyridine Sulfasalazin Heyl Sulfasalazin medac Sulfasalazin-Heyl Sulfasalazine Sulfasalazine FNA Sulphasalazine Ucine Ulcol
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR1555 is an inverse agonist of RORgamma which suppresses TH17 differentiation and stimulated iTreg cells, repressing the expression of RORgamma while leading to increased expression of FGF21 and adipoQ, thereby reducing body weight and improving insulin sensitivity.
2-[[[5-(2,6-dimethoxyphenyl)-1-[4-[[3-(dimethylamino)propyl-methylamino]-oxomethyl]-2-propan-2-ylphenyl]-3-pyrazolyl]-oxomethyl]amino]-2-adamantanecarboxylic acid is a N-acyl-amino acid.
SR 16832 is a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ). It inhibits MRL20-induced allosteric activation of PPARγ in a reporter assay using HEK293T cells when used at a concentration of 5 μM. SR 16832 also reduces basal activity of PPARγ and inhibits binding of docosahexaenoic acid (DHA;) to PPARγ in a time-resolved FRET (TR-FRET) assay. SR 16832 is a dual site PPARγ inhibitor that acts at orthosteric and allosteric sites in the ligand binding domain and inhibits binding of endogenous ligands and transcriptional activity of PPARγ, more effectively than the orthosteric covalent antagonists GW 9662 and T 0070907.
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
SR 18292 is an inhibitor of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a coactivator of transcription factors for genes involved in gluconeogenesis. SR 18292 (20 µM) increases acetylation of PGC-1α and, subsequently, decreases mRNA expression of phosphoenolpyruvate carboxykinase 1 (PEPCK1/Pck1) and the glucose-6-phosphatase catalytic subunit (G6Pc) in primary hepatocytes following stimulation with glucagon. In a dietary model of type II diabetes mellitus in mice, SR 18292 (45 mg/kg, i.p., for four days) reduces fasting blood glucose levels and the expression of liver Pck1. It also enhances glucose tolerance and insulin sensitivity in two mouse models of obesity. SR-18292 is a PGC-1α inhibitor. SR-18292 reduces blood glucose, strongly increases hepatic insulin sensitivity, and improves glucose homeostasis in dietary and genetic mouse models of T2D.